molecular formula C19H24ClNO2 B15293063 (alphaR,gammaS)-gamma-Amino-alpha-methyl-[1,1'-biphenyl]-4-pentanoic Acid Methyl Ester Hydrochloride

(alphaR,gammaS)-gamma-Amino-alpha-methyl-[1,1'-biphenyl]-4-pentanoic Acid Methyl Ester Hydrochloride

Cat. No.: B15293063
M. Wt: 333.8 g/mol
InChI Key: JXCBCAOTPDLFLH-CQZNTPMBSA-N
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Description

(alphaR,gammaS)-gamma-Amino-alpha-methyl-[1,1’-biphenyl]-4-pentanoic Acid Methyl Ester Hydrochloride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structural features, which include an amino group, a methyl group, and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaR,gammaS)-gamma-Amino-alpha-methyl-[1,1’-biphenyl]-4-pentanoic Acid Methyl Ester Hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The resulting ester is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(alphaR,gammaS)-gamma-Amino-alpha-methyl-[1,1’-biphenyl]-4-pentanoic Acid Methyl Ester Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

(alphaR,gammaS)-gamma-Amino-alpha-methyl-[1,1’-biphenyl]-4-pentanoic Acid Methyl Ester Hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (alphaR,gammaS)-gamma-Amino-alpha-methyl-[1,1’-biphenyl]-4-pentanoic Acid Methyl Ester Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active site residues, while the biphenyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (alphaR,gammaS)-gamma-Amino-alpha-methyl-[1,1’-biphenyl]-4-pentanoic Acid Ethyl Ester Hydrochloride
  • (alphaR,gammaS)-gamma-Amino-alpha-methyl-[1,1’-biphenyl]-4-pentanoic Acid Propyl Ester Hydrochloride

Uniqueness

(alphaR,gammaS)-gamma-Amino-alpha-methyl-[1,1’-biphenyl]-4-pentanoic Acid Methyl Ester Hydrochloride is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The methyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C19H24ClNO2

Molecular Weight

333.8 g/mol

IUPAC Name

methyl (2R,4S)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoate;hydrochloride

InChI

InChI=1S/C19H23NO2.ClH/c1-14(19(21)22-2)12-18(20)13-15-8-10-17(11-9-15)16-6-4-3-5-7-16;/h3-11,14,18H,12-13,20H2,1-2H3;1H/t14-,18+;/m1./s1

InChI Key

JXCBCAOTPDLFLH-CQZNTPMBSA-N

Isomeric SMILES

C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N)C(=O)OC.Cl

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N)C(=O)OC.Cl

Origin of Product

United States

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